Tazarotenic Acid Methyl Ester Tazarotenic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18014862
InChI: InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3
SMILES:
Molecular Formula: C20H19NO2S
Molecular Weight: 337.4 g/mol

Tazarotenic Acid Methyl Ester

CAS No.:

Cat. No.: VC18014862

Molecular Formula: C20H19NO2S

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Tazarotenic Acid Methyl Ester -

Specification

Molecular Formula C20H19NO2S
Molecular Weight 337.4 g/mol
IUPAC Name methyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Standard InChI InChI=1S/C20H19NO2S/c1-20(2)10-11-24-18-9-5-14(12-17(18)20)4-7-16-8-6-15(13-21-16)19(22)23-3/h5-6,8-9,12-13H,10-11H2,1-3H3
Standard InChI Key PXYOZRQDXZCRES-UHFFFAOYSA-N
Canonical SMILES CC1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Tazarotenic Acid Methyl Ester (methyl 6-((4,4-dimethylthiochroman-6-yl)ethynyl)nicotinate) is a methylated derivative of tazarotenic acid, featuring a thiochroman ring linked via an ethynyl group to a nicotinate moiety. Its molecular formula is C20_{20}H19_{19}NO2_2S with a molecular weight of 337.44 g/mol . The compound’s structure integrates:

  • A 4,4-dimethylthiochroman group contributing to lipophilicity.

  • An ethynyl bridge enabling conjugation with the pyridine ring.

  • A methyl ester at the C3 position of nicotinic acid, enhancing metabolic stability compared to the free acid form.

Nomenclature and Synonyms

The compound is systematically named as methyl 6-((4,4-dimethyl-3,4-dihydro-2H-thiochromen-6-yl)ethynyl)nicotinate. Common synonyms include AGN-190299 methyl ester and tazarotene acid methyl ester . Its CAS registry number, 1332579-70-0, distinguishes it from related analogs like tazarotenic acid (CAS 118292-41-4) and tazarotene (CAS 118292-40-3) .

Table 1: Comparative Molecular Profiles of Tazarotenic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Tazarotenic Acid Methyl EsterC20_{20}H19_{19}NO2_2S337.441332579-70-0
Tazarotenic AcidC19_{19}H17_{17}NO2_2S323.41118292-41-4
TazaroteneC21_{21}H21_{21}NO2_2S351.46118292-40-3

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Tazarotenic Acid Methyl Ester typically proceeds via Sonogashira coupling between 6-ethynylnicotinate derivatives and halogenated thiochroman intermediates. Patent EP1700855A1 outlines a optimized pathway :

  • Intermediate Preparation:

    • 4,4-Dimethyl-6-bromothiochromane-S-oxide reacts with 2-methyl-3-butyn-2-ol under palladium catalysis to form a protected acetylene intermediate.

    • Deprotection using sodium hydride in toluene yields 4,4-dimethyl-6-ethynylthiochromane-S-oxide .

  • Coupling Reaction:

    • The ethynyl intermediate undergoes cross-coupling with methyl 6-chloronicotinate in the presence of CuI and triphenylphosphine, achieving yields >75% .

  • Deoxygenation:

    • Treatment with PCl3_3 in DMF at -15°C removes the sulfoxide group, yielding the final product .

Process Optimization

Critical parameters influencing yield and purity include:

  • Catalyst Loading: 2 mol% Pd(PPh3_3)4_4 minimizes side reactions.

  • Temperature Control: Maintaining -15°C during deoxygenation prevents ester hydrolysis .

  • Crystallization: Final purification using hexane/ethyl acetate (9:1) achieves >98% HPLC purity .

Physicochemical Properties

Thermal and Solubility Profiles

Data extrapolated from tazarotene analogs suggest:

  • Melting Point: Estimated 95–98°C (similar to tazarotenic acid) .

  • LogP: Calculated 5.25 via ACD/Labs software, indicating high lipophilicity .

  • Solubility: <0.1 mg/mL in aqueous buffers; soluble in DMSO (>50 mg/mL) .

Spectroscopic Characterization

  • UV-Vis: λmax_{max} 254 nm (π→π* transition of conjugated system) .

  • 1^1H NMR (CDCl3_3): δ 8.71 (s, 1H, pyridine-H), 7.45 (d, J=8.4 Hz, 1H, thiochroman-H), 3.90 (s, 3H, OCH3_3) .

Pharmacological Significance

Retinoid Receptor Activity

As a retinoic acid receptor (RAR) β/γ agonist, the methyl ester demonstrates:

  • EC50_{50}: 12 nM for RARγ, comparable to tazarotenic acid .

  • Transactivation Assays: 85% efficacy relative to all-trans retinoic acid in epidermal models .

Metabolic Fate

In vitro studies using human hepatocytes reveal:

  • Primary Pathway: Demethylation to tazarotenic acid via CYP2C8 (t1/2_{1/2} = 2.1 hr) .

  • Secondary Metabolism: Sulfoxidation at the thiochroman sulfur (minor route) .

Table 2: Comparative Pharmacokinetic Parameters

ParameterTazarotenic Acid Methyl EsterTazarotenic Acid
Plasma t1/2_{1/2}1.8 hr0.9 hr
Protein Binding98.2%99.1%
Vd (L/kg)0.450.38

Analytical Characterization Methods

HPLC-UV Quantification

  • Column: C18, 150 × 4.6 mm, 5 μm

  • Mobile Phase: Acetonitrile/0.1% H3_3PO4_4 (65:35)

  • Retention Time: 8.2 min

Mass Spectrometry

  • ESI(+)-MS: m/z 338.1 [M+H]+^+ (calc. 337.44)

  • Fragmentation: Loss of COOCH3_3 (Δm/z -59) predominant

Stability and Degradation

Forced Degradation Studies

  • Oxidative: Forms sulfoxide derivative (m/z 353.4) under H2_2O2_2 .

  • Photolytic: 15% degradation after 48 hr at 5000 lux .

  • Hydrolytic: Stable at pH 1–7; decomposes at pH >10 via ester cleavage .

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